REACTION_CXSMILES
|
O[CH2:2][C:3]#[C:4][CH2:5][C:6]#[C:7][CH2:8][C:9]#[C:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].N1C=CC=CC=1.P(Br)(Br)[Br:23]>C(OCC)C>[Br:23][CH2:2][C:3]#[C:4][CH2:5][C:6]#[C:7][CH2:8][C:9]#[C:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]
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Name
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1-hydroxy-2,5,8-tetradecatriyne
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Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
OCC#CCC#CCC#CCCCCC
|
Name
|
|
Quantity
|
0.05 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
are introduced into a round-bottomed flask
|
Type
|
CUSTOM
|
Details
|
equipped with an argon inlet
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Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hours
|
Duration
|
3 h
|
Name
|
|
Type
|
|
Smiles
|
BrCC#CCC#CCC#CCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |